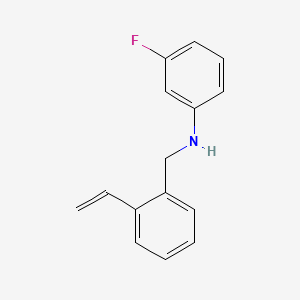

3-Fluoro-N-(2-vinylbenzyl)aniline

Beschreibung

3-Fluoro-N-(2-vinylbenzyl)aniline is a fluorinated aromatic amine characterized by a vinylbenzyl group attached to the nitrogen atom of a 3-fluoroaniline moiety. The fluorine atom at the 3-position and the vinyl group on the benzyl substituent likely influence its electronic, steric, and reactivity profiles, making it relevant in materials science or agrochemical research .

Eigenschaften

Molekularformel |

C15H14FN |

|---|---|

Molekulargewicht |

227.28 g/mol |

IUPAC-Name |

N-[(2-ethenylphenyl)methyl]-3-fluoroaniline |

InChI |

InChI=1S/C15H14FN/c1-2-12-6-3-4-7-13(12)11-17-15-9-5-8-14(16)10-15/h2-10,17H,1,11H2 |

InChI-Schlüssel |

VPODBPSOZHQYHQ-UHFFFAOYSA-N |

Kanonische SMILES |

C=CC1=CC=CC=C1CNC2=CC(=CC=C2)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-N-(2-vinylbenzyl)aniline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoroaniline and 2-vinylbenzyl chloride.

Reaction Conditions: The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene.

Procedure: The 3-fluoroaniline is reacted with 2-vinylbenzyl chloride under reflux conditions to form the desired product. The reaction mixture is then purified using standard techniques like column chromatography.

Industrial Production Methods: While specific industrial production methods for 3-Fluoro-N-(2-vinylbenzyl)aniline are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes for efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Fluoro-N-(2-vinylbenzyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce the fluorine-substituted benzene ring.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products:

Oxidation Products: Quinones or other oxidized derivatives.

Reduction Products: Ethyl-substituted derivatives or reduced benzene rings.

Substitution Products: Compounds where the fluorine atom is replaced by other functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: 3-Fluoro-N-(2-vinylbenzyl)aniline is used as a building block in organic synthesis, particularly in the development of new materials and polymers.

Biology and Medicine:

Industry: In the industrial sector, 3-Fluoro-N-(2-vinylbenzyl)aniline can be used in the production of specialty chemicals and advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-Fluoro-N-(2-vinylbenzyl)aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable scaffold for drug design.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2.1. Structural and Molecular Comparisons

The table below summarizes key structural features and properties of 3-Fluoro-N-(2-vinylbenzyl)aniline and related compounds:

2.2. Electronic and Steric Effects

2.3. Spectroscopic Differences

- NMR Complexity : highlights overlapping aromatic proton signals in fluorinated benzamides, a challenge also expected for 3-Fluoro-N-(2-vinylbenzyl)aniline. The vinyl group’s protons may exhibit distinct coupling patterns (e.g., allylic coupling) compared to bromine or nitro substituents .

- Crystal Packing: In 3-Cyano-N-(2-hydroxybenzyl)anilinium chloride , hydrogen bonding (N–H⋯Cl, O–H⋯Cl) stabilizes the crystal lattice. The vinyl group in the target compound may reduce such interactions, favoring π-π stacking or van der Waals forces.

Key Research Findings

- Reactivity : Bromine in 3-Bromo-N-(2-fluorobenzyl)aniline may facilitate nucleophilic substitution, whereas the vinyl group in the target compound favors addition reactions or radical polymerization.

- Biological Activity : Fluorine’s role in enhancing bioavailability is shared across analogs, but nitro groups (e.g., ) may introduce toxicity concerns absent in the target compound.

- Thermal Stability : Ethoxy chains in increase hydrophobicity and thermal stability, while the vinyl group’s rigidity might improve thermal resistance compared to furan-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.